Cholesterol isobutyrate

Description

Properties

IUPAC Name |

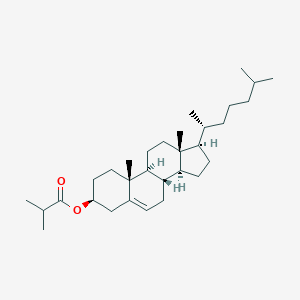

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O2/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-23-19-24(33-29(32)21(3)4)15-17-30(23,6)28(25)16-18-31(26,27)7/h11,20-22,24-28H,8-10,12-19H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUPGXQPWDWTPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Investigations into Cholesterol Biosynthesis from Isobutyrate

Early Radiotracer Studies and Metabolic Pathways

The mid-20th century marked a significant era in the elucidation of metabolic pathways, largely driven by the advent of isotopic tracer techniques. In 1951, a pivotal study by Kritchevsky and Gray provided direct evidence for the involvement of isobutyrate in cholesterol synthesis. nih.gov This research was part of a broader effort to understand the array of small molecules that could contribute to the formation of the complex cholesterol structure.

Early investigations into cholesterol biosynthesis established that the entire 27-carbon structure of cholesterol could be synthesized from two-carbon acetyl-CoA units. nih.gov These foundational studies utilized radioisotopes, such as Carbon-14, to label potential precursors and trace their metabolic fate within biological systems. The detection of the radiolabel in the final cholesterol product confirmed the precursor's role in the biosynthetic pathway.

The work by Kritchevsky and Gray extended this approach to isobutyrate, demonstrating that this four-carbon branched-chain fatty acid could also be incorporated into the cholesterol molecule. nih.govhathitrust.org While the precise enzymatic steps for the conversion of isobutyrate into a form that could enter the main cholesterol synthesis pathway were not fully elucidated at the time, it was clear that a metabolic route existed. It was hypothesized that isobutyrate, after being metabolized, could contribute to the pool of intermediates that ultimately form the isoprenoid units, the fundamental building blocks of cholesterol. libretexts.org

The general pathway of cholesterol synthesis proceeds through several key stages: the synthesis of mevalonate (B85504) from acetyl-CoA, the conversion of mevalonate into activated isoprene (B109036) units, the polymerization of these units to form squalene (B77637), and finally, the cyclization of squalene to form lanosterol, which is then converted to cholesterol. libretexts.orgresearchgate.net The entry of metabolites derived from isobutyrate into this pathway would likely occur at an early stage, contributing to the formation of acetyl-CoA or other initial intermediates.

Methodological Approaches in Biosynthetic Pathway Elucidation

The elucidation of biosynthetic pathways in the mid-20th century heavily relied on in vivo and in vitro experiments using radiolabeled compounds. nih.govnih.gov The typical methodological approach involved several key steps:

Synthesis of Radiolabeled Precursor: A potential precursor, in this case, isobutyrate, would be chemically synthesized with a radioactive isotope, most commonly Carbon-14 (¹⁴C), at a specific carbon position. nih.gov

In Vivo or In Vitro Administration: The radiolabeled compound would then be administered to a biological system. In vivo studies often involved injecting the compound into live animals, such as rats. hathitrust.org In vitro experiments utilized tissue homogenates, typically from the liver, which is a primary site of cholesterol synthesis. nih.gov

Incubation and Isolation: Following a specific incubation period to allow for metabolic processes to occur, the cholesterol from the animal tissues or the in vitro system would be isolated and purified. nih.gov

Detection of Radioactivity: The isolated cholesterol would then be analyzed for the presence of the radioisotope using radiation detection instruments like a Geiger-Müller counter or a scintillation counter. The amount of radioactivity detected would be a measure of the extent to which the precursor was incorporated into the cholesterol molecule. researchgate.net

These radiotracer techniques, though lacking the precision of modern analytical methods, were instrumental in mapping out complex metabolic pathways. nih.gov They allowed researchers to establish precursor-product relationships and to begin to understand the flow of carbon atoms through metabolic networks.

To illustrate the type of data that would have been generated in these early studies, the following table represents a hypothetical outcome of an experiment investigating the incorporation of ¹⁴C-labeled isobutyrate into cholesterol in rat liver homogenates.

| Experimental Condition | ¹⁴C-Isobutyrate Added (µCi) | Incubation Time (hours) | Radioactivity in Isolated Cholesterol (counts per minute) | Relative Incorporation (%) |

| Control (No Homogenate) | 1.0 | 2 | <10 | 0 |

| Liver Homogenate | 1.0 | 2 | 1500 | 100 |

| Liver Homogenate + Unlabeled Isobutyrate | 1.0 | 2 | 750 | 50 |

| Liver Homogenate (Boiled) | 1.0 | 2 | <10 | 0 |

This table is for illustrative purposes and does not represent actual historical data.

Implications of Isobutyrate as a Precursor in Cholesterol Synthesis

The discovery that isobutyrate could serve as a precursor for cholesterol biosynthesis had several important implications for the understanding of metabolic regulation at the time. nih.govnih.gov

Firstly, it broadened the known range of substrates that could contribute to the cholesterol pool. This suggested a degree of metabolic flexibility, where various small organic molecules could be channeled into this vital biosynthetic pathway.

Secondly, it highlighted the interconnectedness of different metabolic pathways. The metabolism of branched-chain amino acids, which can give rise to isobutyrate, was now linked to steroidogenesis. This finding contributed to the growing picture of the cell as a highly integrated metabolic system.

Synthetic Approaches to Cholesteryl Isobutyrate and Analogous Steryl Esters

General Esterification Strategies for Cholesterol Derivatives

The esterification of cholesterol's hydroxyl group is a common transformation in organic synthesis. rsc.org A variety of methods are employed, often adapting classical esterification reactions to the specific steric and electronic environment of the cholesterol molecule.

One of the most routine methods involves the use of an acid anhydride (B1165640) in the presence of an acid catalyst. rsc.org For instance, cholesterol can be dissolved in glacial acetic acid and reacted with acetic anhydride to form cholesteryl acetate (B1210297). This type of reaction is a standard procedure for acetylating alcohols and can be applied to other short-chain carboxylic acids. rsc.org

Another prevalent strategy is the reaction of cholesterol with an acyl chloride. This method is often highly efficient. A novel cross-coupling process has been developed for synthesizing cholesterol esters using aroyl chlorides. nih.govscirp.org This microwave-assisted method involves reacting cholesterol with an aroyl chloride in the presence of a palladium catalyst (PdCl2(dtbpf) complex) and a base (sodium tert-butoxide) in a solvent like 1,4-dioxane. nih.govscirp.org While this specific example uses aroyl chlorides, the principle can be adapted for aliphatic acid chlorides like isobutyryl chloride.

Furthermore, direct esterification of cholesterol with carboxylic acids can be achieved using various catalysts. A triphenylphosphine-sulfur trioxide (Ph3P·SO3) adduct has been shown to be an effective organocatalyst for the esterification of cholesterol with long-chain fatty acids in toluene (B28343) at elevated temperatures. nih.gov This method offers advantages such as being simpler, more practical, and less toxic than some traditional methods. nih.gov Acid-catalyzed esterification, using reagents like anhydrous hydrogen chloride in an alcohol solvent, is another well-established technique that can be applied to cholesterol and other sterols. aocs.org The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack by the cholesterol's hydroxyl group. aocs.org

Transesterification, or ester interchange, is also a viable method. This involves reacting a cholesteryl ester, such as cholesteryl acetate, with a methyl ester of a different fatty acid in the presence of a catalyst like sodium ethylate. researchgate.net This displaces the original acyl group with the new one. researchgate.net

| Method | Reagents | Catalyst/Conditions | Reference |

|---|---|---|---|

| Acid Anhydride Esterification | Cholesterol, Acetic Anhydride | Glacial Acetic Acid, Heat | rsc.org |

| Cross-Coupling with Acid Chlorides | Cholesterol, Aroyl Chloride, Sodium tert-butoxide | PdCl2(dtbpf), 1,4-Dioxane, Microwave (100°C) | nih.govscirp.org |

| Organocatalytic Esterification | Cholesterol, Carboxylic Acid | Ph3P·SO3, Toluene, 110°C | nih.gov |

| Acid-Catalyzed Esterification | Cholesterol, Carboxylic Acid | Anhydrous Hydrogen Chloride in Methanol | aocs.org |

| Transesterification | Cholesteryl Acetate, Methyl Ester of Fatty Acid | Sodium Ethylate | researchgate.net |

Synthesis of Isobutyrate-Containing Steroidal Compounds

The synthesis of steroidal compounds containing an isobutyrate group extends beyond simple cholesterol esters and includes more complex structures where the isobutyrate moiety is introduced onto different steroid backbones, often for pharmaceutical applications.

A notable example is the synthesis of isobutyrate esters of corticosteroids. In one approach, the sterically hindered 17α-hydroxyl group of 9-fluoroprednisolone-21-acetate was esterified using isobutyric anhydride at 150°C. nih.gov This reaction takes advantage of the steric hindrance of the 11β-hydroxyl group, leading to the selective formation of the 17α-isobutyrate diester as the sole product. nih.gov

Another synthetic route involves a transesterification-like process for preparing various isobutyrate esters, including those of complex alcohols. A process has been developed for preparing isobutyrate esters by reacting an alcohol with a keto ester, such as ethyl 2,2,4-trimethyl-3-ketopentanoate, in the presence of a sodium methylate catalyst. google.com For example, phenylethyl isobutyrate was synthesized by reacting phenylethyl alcohol with this keto ester under reflux conditions, with the toluene-ethanol azeotrope being removed to drive the reaction. google.com This general method is presented as a commercially practical way to produce isobutyrate esters, overcoming the need for isobutyryl chloride or isobutyric anhydride and the subsequent removal of byproducts. google.com While cholesterol is not the specific alcohol used in the detailed examples, the process is described for a range of alkyl, aryl, and aralkyl hydrocarbon groups, suggesting its potential applicability to sterols. google.com

| Starting Steroid | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 9-Fluoroprednisolone-21-acetate | Isobutyric Anhydride | 150°C | 17α-Isobutyrate diester | nih.gov |

| Phenylethyl alcohol (Model for complex alcohols) | Ethyl 2,2,4-trimethyl-3-ketopentanoate | Sodium methylate, Toluene, Reflux | Phenylethyl isobutyrate | google.com |

Methodological Considerations in Cholesteryl Ester Synthesis

The successful synthesis of cholesteryl esters like isobutyrate depends on several methodological factors, including the choice of catalyst, reaction conditions, and purification techniques.

Catalysts: The choice of catalyst is critical for achieving high yields and minimizing side reactions. For direct esterifications, both acid catalysts and organocatalysts are effective. Strong inorganic acids facilitate the reaction but may require neutralization steps during workup. google.com Organocatalysts like the triphenylphosphine-sulfur trioxide adduct offer a milder, less toxic alternative. nih.gov In transesterification reactions, basic catalysts such as sodium ethylate or sodium methylate are commonly employed. researchgate.netgoogle.com For modern cross-coupling reactions, transition metal catalysts, particularly palladium complexes, are essential. nih.govscirp.org Tin-based catalysts, both inorganic and organotin compounds, are also widely used in industrial esterification processes for producing a range of esters. reaxis.com

Reaction Conditions: Temperature and reaction time are key parameters. Many esterification reactions require heating to proceed at a reasonable rate. For example, the organocatalyzed esterification of cholesterol is performed at 110°C in toluene, nih.gov while the synthesis of corticosteroid isobutyrates can require temperatures as high as 150°C. nih.gov Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times, with cholesterol ester formation via cross-coupling being achieved in as little as two hours at 100°C. nih.govscirp.org The removal of byproducts, such as water in direct esterification or a low-boiling alcohol in transesterification, is often necessary to shift the reaction equilibrium towards the product. aocs.orggoogle.com

Purification: Following the reaction, purification of the cholesteryl ester is necessary to remove unreacted starting materials, catalysts, and byproducts. The significant difference in polarity between cholesterol (with its free hydroxyl group) and the much less polar cholesteryl ester facilitates separation. rsc.org Column chromatography on silica (B1680970) gel is a highly effective method, as the more polar cholesterol is strongly adsorbed while the cholesteryl ester elutes more quickly. rsc.org Other techniques, such as vacuum filtration and recrystallization, are also employed to isolate and purify the final product. scirp.orgresearchgate.net The purity of the synthesized esters is typically confirmed using methods like thin-layer chromatography. researchgate.net

Analytical Characterization and Detection Methodologies for Cholesteryl Isobutyrate

Chromatographic Techniques for Separation and Quantification of Cholesteryl Esters

Chromatography is the cornerstone for isolating and measuring cholesteryl esters within complex biological or chemical matrices. The two most powerful approaches, gas chromatography and liquid chromatography, are frequently coupled with mass spectrometry for definitive identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of sterols and their esters. It offers high resolution and selectivity, making it a reliable method for separating and identifying individual cholesteryl ester species. mriquestions.com However, due to the low volatility of cholesterol and its esters, a chemical derivatization step is typically required to convert the analytes into more volatile compounds suitable for gas-phase analysis. nih.gov This often involves silylating agents to convert the hydroxyl group of free cholesterol. For cholesteryl esters, analysis can proceed after a saponification step to release the free cholesterol, which is then derivatized and quantified.

The mass spectrometer detector provides characteristic fragmentation patterns. For sterols, these patterns can be highly specific, allowing for unambiguous identification. For instance, the derivatized cholesterol molecule will produce known fragments that can be compared against spectral libraries for confirmation.

Table 1: Typical Parameters for GC-MS Analysis of Sterols

| Parameter | Description | Common Conditions |

| Derivatization Agent | Reagent to increase volatility. | Silylating agents (e.g., BSTFA, TMCS) |

| Column | Stationary phase for separation. | Fused silica (B1680970) capillary columns with non-polar phases (e.g., DB-5MS, HP-5MS) |

| Injector Temperature | Temperature to vaporize the sample. | 250 - 300 °C |

| Oven Program | Temperature gradient to elute compounds. | Start at ~180 °C, ramp to ~300 °C |

| Ionization Mode | Method to ionize compounds. | Electron Ionization (EI) at 70 eV |

| MS Analyzer | Device to separate ions by m/z. | Quadrupole, Ion Trap, Time-of-Flight (TOF) |

Liquid chromatography-mass spectrometry (LC-MS) has become a dominant tool in the field of lipidomics for its high throughput, sensitivity, and ability to analyze samples without derivatization. biorxiv.orgbiorxiv.org This is particularly advantageous for profiling a wide range of lipid classes simultaneously. Reverse-phase LC is commonly used, separating cholesteryl esters based on their hydrophobicity, which is determined by the length and saturation of the fatty acid chain. sigmaaldrich.com

A significant challenge in analyzing neutral lipids like cholesteryl esters is their poor ionization efficiency using common techniques like electrospray ionization (ESI). biorxiv.org To overcome this, analytical strategies have been developed to enhance adduct formation. For example, the use of lithium salts in the mobile phase promotes the formation of lithiated adducts [M+Li]+, which show improved ionization and produce more structurally informative fragments during tandem mass spectrometry (MS/MS) compared to other adducts. nih.gov In MS/MS analysis, cholesteryl esters characteristically produce a prominent fragment ion at m/z 369.3, corresponding to the cholestadiene ion [cholesterol - H2O]+, which is often used for their specific detection and quantification. nih.govnih.gov

Table 2: Comparison of Chromatographic Methods for Cholesteryl Ester Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Sample Derivatization | Usually required | Not typically required biorxiv.org |

| Throughput | Lower, longer run times | Higher, suitable for large-scale lipidomics |

| Ionization | Robust (Electron Ionization) | Challenging for neutral lipids (ESI) |

| Primary Use | Targeted quantification of specific sterols | Comprehensive profiling of lipid classes |

| Key Advantage | High resolution and established libraries | High sensitivity and broad applicability |

| Key Disadvantage | Cumbersome sample preparation | Poor ionization of neutral lipids without optimization biorxiv.org |

Spectroscopic Methods in Steroid Characterization

Spectroscopic techniques are indispensable for the structural elucidation of steroid compounds like cholesteryl isobutyrate. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's chemical framework.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For cholesteryl isobutyrate, a key diagnostic peak is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found around 1730 cm⁻¹. chegg.com Other characteristic peaks relate to C-H bonds in the steroid nucleus and side chain, and the C-O bond of the ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon and hydrogen atoms in the molecule. For cholesteryl isobutyrate, the ¹H NMR spectrum would show characteristic signals for the vinyl proton on the steroid ring, the proton at the C3 position adjacent to the ester linkage, and numerous overlapping signals from the steroid backbone and the isobutyrate moiety. huji.ac.il ¹³C NMR provides complementary data, with distinct signals for the carbonyl carbon of the ester, the olefinic carbons of the steroid ring, and the C3 carbon bearing the ester group. mriquestions.com

Mass Spectrometry (MS): As a detection method, MS provides the mass-to-charge ratio (m/z) of the parent ion and its fragments. The mass spectrum of cholesteryl isobutyrate shows a molecular ion peak corresponding to its molecular weight and a base peak at m/z 368, representing the loss of the isobutyric acid moiety.

Table 3: Key Analytical Data for Cholesteryl Isobutyrate

| Property/Technique | Data | Source |

| Molecular Formula | C₃₁H₅₂O₂ | nih.gov |

| Molecular Weight | 456.7 g/mol | nih.gov |

| GC-MS Fragmentation (m/z) | 368 (base peak), 219, 369 | PubChem |

| IR Spectroscopy (KBr wafer) | Key peak for C=O stretch ~1730 cm⁻¹ | chegg.com |

| ¹³C NMR Spectroscopy | Signals for carbonyl, olefinic, and ester-linked carbons | mriquestions.com |

Challenges in Differentiating Endogenous and Artifactual Cholesteryl Esters in Analytical Contexts

A significant analytical challenge is distinguishing between naturally occurring (endogenous) cholesteryl esters and those that are inadvertently created during sample preparation (artifactual). This is particularly relevant for short-chain cholesteryl esters. Research has shown that short-chain esters, such as cholesteryl propionate (B1217596) and cholesteryl butyrate (B1204436), can be formed as byproducts during analytical procedures. nih.gov

This artifactual formation often occurs during extraction steps following saponification when certain solvents are used. For example, if a solvent mixture containing methyl butyrate or ethyl propionate is used to extract lipids, these solvent components can react with cholesterol under the analytical conditions to form the corresponding cholesteryl esters. nih.gov This finding suggests that cholesteryl isobutyrate could potentially be formed as an artifact if isobutyrate-containing solvents or reagents are present during sample workup. This necessitates careful selection of solvents and validation of analytical methods to ensure that the detected cholesteryl esters are truly of biological origin and not procedural artifacts. nih.gov

Role of Cholesteryl Isobutyrate as an Analytical Reference Standard

In analytical chemistry, reference standards are critical for the accurate identification and quantification of compounds. These standards are highly purified materials against which samples of unknown composition can be compared. Cholesterol itself is widely available as a Certified Reference Material (CRM) from metrological institutes like the National Institute of Standards and Technology (NIST) and commercial suppliers. sigmaaldrich.comgreyhoundchrom.com These standards are used to validate and calibrate clinical and research methods for cholesterol measurement. nist.gov

While cholesteryl isobutyrate may not be as commonly available as a certified primary standard for quantitative purposes, it serves a crucial role as an analytical reference standard for qualitative identification. alfa-chemistry.com Commercially available cholesteryl isobutyrate allows researchers to:

Determine its retention time in chromatographic systems (GC and LC).

Obtain its characteristic mass spectrum for comparison with unknown peaks in a sample.

Develop and optimize separation methods for cholesteryl esters.

It can also be used as an internal standard in some applications, particularly when stable isotope-labeled standards are unavailable, provided it is not endogenously present in the samples being analyzed. nih.gov The availability of pure cholesteryl isobutyrate is therefore essential for confirming the identity of this specific ester in complex mixtures and for ensuring the accuracy of the analytical methods employed. nih.gov

Biochemical and Metabolic Interactions of Isobutyrate with Cholesterol Metabolism Broader Context

Isobutyrate as a Short-Chain Fatty Acid (SCFA) in Gut Microbiota Metabolism

Isobutyrate is a branched-chain short-chain fatty acid (BCSCFA) produced by the gut microbiota primarily through the metabolism of the branched-chain amino acid valine. nih.gov Unlike the more abundant linear SCFAs (acetate, propionate (B1217596), and butyrate) that are mainly derived from the fermentation of dietary fibers, BCSCFAs arise from the breakdown of proteins. nih.govnih.gov Specific genera of gut bacteria, including Clostridium and Propionibacterium, are known to generate isobutyrate. mdpi.com

Table 1: Major Short-Chain Fatty Acids Produced by Gut Microbiota

| SCFA Type | SCFA Name | Primary Precursor(s) | Key Producing Bacteria (Examples) |

| Linear | Acetate (B1210297) | Dietary Fiber, Resistant Starch | Bacteroides, Lactobacillus |

| Linear | Propionate | Dietary Fiber, Resistant Starch | Bacteroides |

| Linear | Butyrate (B1204436) | Dietary Fiber, Resistant Starch | Faecalibacterium prausnitzii |

| Branched-Chain | Isobutyrate | Valine (Amino Acid) | Clostridium, Propionibacterium |

| Branched-Chain | Isovalerate | Leucine (Amino Acid) | Not specified in provided context |

| Branched-Chain | 2-Methylbutyrate | Isoleucine (Amino Acid) | Not specified in provided context |

Underexplored Roles of Isobutyrate in Cholesterol Homeostasis and Systemic Effects

The scientific community has extensively investigated the impact of acetate, propionate, and butyrate on cholesterol homeostasis, but the specific roles of isobutyrate remain largely underexplored. mdpi.com While there is evidence that supplementation with SCFAs containing two to four carbons can reduce blood cholesterol in animal models, the direct contribution and mechanisms of action of isobutyrate in this process require further investigation. mdpi.com The current body of research has not sufficiently delved into the cholesterol-lowering activities of less abundant SCFAs like isobutyrate, highlighting a gap in our understanding of the full spectrum of microbial influence on host lipid metabolism. mdpi.com

Interplay between Microbial Metabolites (SCFAs) and Cholesterol Biosynthesis Pathways

Short-chain fatty acids produced by the gut microbiota can significantly influence the host's cholesterol biosynthesis pathways. mdpi.comresearchgate.net These microbial metabolites are absorbed from the gut into the portal circulation, where they can travel to the liver and exert their effects. nih.gov

One of the primary mechanisms by which SCFAs are thought to regulate cholesterol levels is through the inhibition of key enzymes in the cholesterol synthesis pathway. researchgate.netcreative-proteomics.com For instance, propionate has been shown to reduce cholesterol synthesis by inhibiting the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in this pathway. creative-proteomics.com Butyrate is also believed to inhibit hepatic cholesterol synthesis. creative-proteomics.com In contrast, acetate can serve as a substrate for the synthesis of both lipids and cholesterol. creative-proteomics.commdpi.com

Beyond direct enzymatic inhibition, SCFAs can also modulate the expression of genes involved in cholesterol metabolism. mdpi.com This includes influencing the expression of LDL receptors on the surface of cells, which would increase the uptake of LDL cholesterol from the bloodstream and consequently lower serum cholesterol levels. researchgate.net Furthermore, SCFAs can impact intestinal cholesterol absorption. Butyrate, for example, has been demonstrated to suppress cholesterol uptake in intestinal cells by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein and increasing the expression of ATP-binding cassette transporters ABCG5/8, which are involved in cholesterol efflux from enterocytes back into the intestinal lumen. nih.gov

Table 2: Influence of Major SCFAs on Cholesterol Metabolism

| SCFA | Primary Effect on Cholesterol Metabolism | Mechanism of Action (Examples) |

| Acetate | Substrate for cholesterol synthesis | Can be used for lipogenesis and cholesterol synthesis in the liver. creative-proteomics.commdpi.com |

| Propionate | Inhibits cholesterol synthesis | Can inhibit HMG-CoA reductase activity. creative-proteomics.com |

| Butyrate | Inhibits cholesterol synthesis and absorption | Can inhibit hepatic cholesterol synthesis and suppress intestinal cholesterol uptake by modulating NPC1L1 and ABCG5/8 expression. creative-proteomics.comnih.gov |

Enzymatic Context of Cholesteryl Ester Formation and Hydrolysis in Biological Systems

Cholesterol exists in the body in two forms: free cholesterol and cholesteryl esters. Cholesteryl esters are formed through the esterification of cholesterol with a fatty acid, a process that makes the molecule more hydrophobic and suitable for storage and transport within the body. creative-proteomics.comwikipedia.org The balance between the formation and breakdown of cholesteryl esters is crucial for maintaining cellular cholesterol homeostasis and is regulated by specific enzymes. creative-proteomics.com

The synthesis of cholesteryl esters primarily occurs in the endoplasmic reticulum and is catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). creative-proteomics.comnih.gov ACAT facilitates the transfer of a fatty acyl group from an acyl-CoA molecule to the hydroxyl group of cholesterol. creative-proteomics.com The activity of ACAT is regulated by intracellular cholesterol levels; high levels of free cholesterol stimulate ACAT activity to promote the storage of excess cholesterol as esters, while low levels have the opposite effect. creative-proteomics.com

The hydrolysis of cholesteryl esters back into free cholesterol and fatty acids is carried out by cholesterol esterases. creative-proteomics.comworthington-biochem.com There are two main types of intracellular cholesterol esterases: neutral cholesterol ester hydrolases (nCEH) and acid cholesterol ester hydrolases (aCEH), which function in neutral and acidic cellular compartments, respectively. creative-proteomics.com In the small intestine, pancreatic cholesterol esterase plays a key role in hydrolyzing dietary cholesteryl esters to allow for the absorption of free cholesterol. wikipedia.orgworthington-biochem.com The regulation of these hydrolytic enzymes is complex and can be influenced by hormonal signals such as insulin and glucagon. creative-proteomics.com Dysregulation of the enzymes involved in cholesteryl ester metabolism has been linked to various diseases, including atherosclerosis. creative-proteomics.com

Table 3: Key Enzymes in Cholesteryl Ester Metabolism

| Process | Enzyme | Location | Function |

| Esterification | Acyl-CoA:cholesterol acyltransferase (ACAT) | Endoplasmic Reticulum | Catalyzes the formation of cholesteryl esters from cholesterol and acyl-CoA. creative-proteomics.comnih.gov |

| Hydrolysis | Neutral Cholesterol Ester Hydrolase (nCEH) | Neutral cellular compartments | Hydrolyzes cholesteryl esters to free cholesterol and fatty acids. creative-proteomics.com |

| Hydrolysis | Acid Cholesterol Ester Hydrolase (aCEH) | Acidic cellular compartments | Hydrolyzes cholesteryl esters to free cholesterol and fatty acids. creative-proteomics.com |

| Hydrolysis (Dietary) | Pancreatic Cholesterol Esterase | Small Intestine | Hydrolyzes dietary cholesteryl esters. wikipedia.orgworthington-biochem.com |

Advanced Research Perspectives on Cholesteryl Isobutyrate

Theoretical and Computational Modeling of Cholesteryl Isobutyrate Interactions

The study of cholesteryl isobutyrate at the molecular level is greatly enhanced by theoretical and computational modeling. These approaches provide insights into its interactions with other molecules and its behavior within complex biological systems, which can be difficult to observe experimentally.

Atomistic molecular dynamics (MD) simulations are a powerful tool for investigating the properties of cholesteryl esters. nih.gov While specific models for cholesteryl isobutyrate are not extensively documented, the principles can be extrapolated from studies on similar molecules like cholesteryl oleate. nih.gov These simulations can predict the conformational dynamics of cholesteryl isobutyrate, including the orientation of the isobutyrate chain relative to the rigid sterol ring. Such models can also elucidate how these molecules pack together in different phases, such as liquid, liquid-crystalline, and crystalline states. nih.gov

Computational models can also predict the interactions between cholesteryl isobutyrate and other lipids and proteins within a simulated cell membrane or lipoprotein particle. nih.govacs.org These simulations can reveal how the presence of cholesteryl isobutyrate might influence membrane fluidity, thickness, and the localization of other membrane components. acs.org Understanding these interactions is crucial for predicting its potential biological roles.

Table 1: Key Parameters in Computational Models of Cholesteryl Esters

| Parameter | Description | Relevance to Cholesteryl Isobutyrate |

| Force Fields | A set of parameters used to calculate the potential energy of a system of atoms or molecules. | Determines the accuracy of the simulated behavior of cholesteryl isobutyrate. |

| System Size | The number of molecules included in the simulation box. | A larger system provides a more realistic representation of a biological environment. |

| Simulation Time | The duration of the simulated molecular movements. | Longer simulations can capture slower, more complex molecular events. |

| Temperature and Pressure | Environmental conditions of the simulation. | These are controlled to mimic physiological conditions. |

Exploration of Cholesteryl Isobutyrate in Non-Clinical Biological Systems (e.g., in vitro enzymatic assays, cell culture models)

In vitro studies provide a controlled environment to investigate the biochemical and cellular effects of cholesteryl isobutyrate. These non-clinical models are essential for understanding its metabolic fate and its impact on cellular processes.

Enzymatic Assays:

The hydrolysis of cholesteryl esters is a critical step in cholesterol metabolism, and in vitro enzymatic assays are used to study this process. nih.gov Enzymes such as cholesterol esterase are responsible for breaking down cholesteryl esters into cholesterol and free fatty acids. wikipedia.orgnih.gov An assay to study cholesteryl isobutyrate would typically involve incubating the compound with a purified enzyme or cell lysate and then measuring the rate of production of cholesterol or isobutyric acid. This can be achieved using various analytical techniques, including chromatography and spectrophotometry. researchgate.net Such studies can determine the susceptibility of cholesteryl isobutyrate to enzymatic hydrolysis compared to other cholesteryl esters. nih.gov

Cell Culture Models:

Cell culture models are invaluable for exploring the cellular effects of cholesteryl isobutyrate. creative-proteomics.com For instance, studies using cancer cell lines have investigated the anti-proliferative effects of a related compound, cholesteryl butyrate (B1204436). nih.govnih.gov In these studies, the compound was observed to inhibit cell growth and induce apoptosis. nih.gov Similar experiments with cholesteryl isobutyrate could reveal whether it shares these properties.

Cultured cells, such as hepatocytes or macrophages, can be treated with cholesteryl isobutyrate to study its effects on lipid metabolism. mdpi.commdpi.com Researchers can measure changes in intracellular cholesterol levels, the expression of genes involved in cholesterol synthesis and transport, and the formation of lipid droplets. mdpi.commdpi.com Some cell lines, like the insect-derived Sf9 cells, are auxotrophic for cholesterol, meaning they cannot produce their own and require it from the culture medium. diva-portal.org These cells could be used to study the bioavailability and metabolism of cholesteryl isobutyrate as a cholesterol source. diva-portal.org

Table 2: Examples of In Vitro Models for Studying Cholesteryl Isobutyrate

| Model System | Research Question | Potential Findings |

| Purified Cholesterol Esterase | What is the rate of enzymatic hydrolysis? | Determines the metabolic stability of cholesteryl isobutyrate. |

| Hepatoma Cell Line (e.g., HepG2) | How does it affect cellular cholesterol homeostasis? | Reveals impact on cholesterol synthesis, uptake, and efflux pathways. mdpi.com |

| Macrophage Cell Line (e.g., THP-1) | Does it influence lipid accumulation and inflammation? | Provides insight into its potential role in atherosclerosis. |

| Cancer Cell Lines (e.g., Melanoma) | Does it have anti-proliferative or pro-apoptotic effects? | Explores its potential as a therapeutic agent. nih.gov |

Comparative Studies of Cholesteryl Isobutyrate with Other Short-Chain Cholesteryl Esters

The properties of cholesteryl esters are significantly influenced by the length and structure of their fatty acid chain. nih.govnih.gov Comparative studies of cholesteryl isobutyrate with other short-chain cholesteryl esters, such as cholesteryl acetate (B1210297), propionate (B1217596), and butyrate, can highlight the unique characteristics imparted by the isobutyryl group.

These comparisons often focus on physicochemical properties like melting point, liquid crystalline behavior, and solubility. nih.gov The branched structure of the isobutyryl group in cholesteryl isobutyrate, as opposed to the linear chain of butyrate, would be expected to influence its packing in crystalline and liquid crystalline phases. This can be investigated using techniques like differential scanning calorimetry and polarizing microscopy. nih.govnih.gov

From a biological perspective, comparative studies could involve assessing the relative rates of enzymatic hydrolysis of these short-chain esters. The steric hindrance from the branched isobutyryl chain might affect the efficiency of cholesterol esterase, leading to a different metabolic profile compared to its straight-chain counterparts. Furthermore, comparing their effects in cell culture models can elucidate whether the branched-chain structure leads to distinct cellular responses.

Table 3: Comparison of Short-Chain Cholesteryl Esters

| Compound | Fatty Acid Chain | Key Structural Feature | Potential Impact on Properties |

| Cholesteryl Acetate | Acetate (C2) | Shortest chain | Higher melting point, different liquid crystal phases. |

| Cholesteryl Propionate | Propionate (C3) | Linear three-carbon chain | Intermediate properties between acetate and butyrate. |

| Cholesteryl Butyrate | Butyrate (C4) | Linear four-carbon chain | Studied for anti-cancer properties. nih.gov |

| Cholesteryl Isobutyrate | Isobutyrate (C4) | Branched four-carbon chain | Altered molecular packing and enzymatic susceptibility. |

Investigation of Potential Biological Signaling Roles for Cholesteryl Isobutyrate

Beyond its role in cholesterol transport and storage, there is growing interest in the potential signaling functions of cholesteryl isobutyrate. wikipedia.org This is largely based on the known biological activities of its constituent molecules: cholesterol and isobutyric acid (a short-chain fatty acid, SCFA).

SCFAs, including butyrate and propionate, are known to have significant signaling roles in the body. nih.govnih.gov They can act as ligands for G-protein coupled receptors (GPCRs), such as FFAR2 and FFAR3, and can also inhibit histone deacetylases (HDACs). nih.govresearchgate.net These actions can influence a wide range of cellular processes, including inflammation, gene expression, and metabolism. nih.gov It is plausible that the hydrolysis of cholesteryl isobutyrate could release isobutyric acid, which could then exert these signaling effects locally.

Cholesterol itself is also recognized as a signaling molecule, primarily by modulating the organization of cell membranes and the function of membrane proteins. mdpi.com The esterification of cholesterol to form cholesteryl esters is a key part of cellular cholesterol homeostasis. creative-proteomics.com Dysregulation of cholesteryl ester metabolism is associated with various diseases. mdpi.com

Therefore, research into the potential signaling roles of cholesteryl isobutyrate would likely focus on two main areas:

The signaling effects of its hydrolysis products: Investigating whether the localized release of isobutyric acid from cholesteryl isobutyrate can activate SCFA receptors or inhibit HDACs in specific cellular contexts.

The direct interaction of the intact molecule: Exploring whether cholesteryl isobutyrate itself can directly interact with and modulate the function of proteins or influence membrane domains in a manner distinct from free cholesterol or other cholesteryl esters.

Future studies in this area will be crucial for uncovering the full spectrum of biological activities of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing cholesterol isobutyrate in laboratory settings?

- Methodological Answer : this compound synthesis typically involves esterification reactions, where cholesterol reacts with isobutyric anhydride under controlled conditions. For precise characterization, nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are used to confirm ester bond formation and purity. Experimental protocols should include solvent selection (e.g., ethanol or dH₂O for solubility), stoichiometric ratios, and reaction temperature optimization. Refer to mixture preparation techniques in ethyl isobutyrate studies for guidance on binary systems .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are gold standards for detecting cholesterol derivatives in complex matrices like serum or cerebrospinal fluid. Protocols must address sample preparation challenges, such as lipid extraction efficiency and avoiding degradation during storage. For metabolomic studies, pre-analytical steps (e.g., immediate freezing of samples at -80°C) are critical to preserve short-chain fatty acid stability, including isobutyrate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic effects of this compound across studies?

- Methodological Answer : Discrepancies often arise from variability in experimental models (e.g., human vs. animal studies) or differences in dose-response parameters. To address this:

Conduct systematic reviews adhering to Oxford Centre for Evidence-Based Medicine Level 1B criteria, ensuring inclusion of high-quality randomized controlled trials (RCTs) and cohort studies .

Perform meta-analyses stratified by population demographics (e.g., age, baseline LDL levels) and adjust for confounding variables like diet (e.g., high-fat vs. low-fat intake) .

Validate findings using orthogonal assays, such as comparing enzymatic HDL/LDL subfractionation with NMR-based lipoprotein profiling .

Q. What experimental designs are optimal for investigating this compound’s role in lipid metabolism and inflammation?

- Methodological Answer : Utilize a dual-arm approach:

- In vitro : Treat macrophage cell lines with this compound at physiologically relevant concentrations (e.g., 10–100 µM) and measure pro-inflammatory cytokine release (IL-6, TNF-α) via ELISA. Include controls for ester hydrolysis .

- In vivo : Employ diet-induced metabolic disturbance models (e.g., mini pigs fed high-cholesterol diets) to track arterial metabolite kinetics. Use stable isotope labeling (¹³C-isobutyrate) to trace incorporation into lipoproteins .

- Statistical rigor : Power calculations must account for inter-individual variability; a minimum sample size of 200 subjects (including 80 pathological samples) is recommended for clinical validations .

Q. How can researchers mitigate batch-to-batch variability in this compound formulations for reproducible studies?

- Methodological Answer :

Standardize synthesis protocols using QSPR (Quantitative Structure-Property Relationship) models to predict physicochemical properties (e.g., vapor pressure, solubility) .

Implement quality control via Fourier-transform infrared spectroscopy (FTIR) to verify ester group integrity and quantify residual solvents .

Document storage conditions rigorously (e.g., argon atmosphere, -20°C) to prevent oxidation, and validate stability over time using accelerated aging tests .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in preclinical trials?

- Methodological Answer :

- Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values for metabolic outcomes like LDL particle number changes.

- Apply false discovery rate (FDR) corrections in omics datasets to account for multiple comparisons in lipidomic/metabolomic profiling .

- For longitudinal data (e.g., this compound’s impact on insulin resistance), mixed-effects models are preferable to handle missing data points .

Ethical and Reporting Standards

Q. How should researchers address ethical considerations in clinical trials involving this compound?

- Methodological Answer :

- Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses, especially for vulnerable populations (e.g., hypercholesterolemic patients).

- Adhere to FAIR data principles by depositing raw lipidomic datasets in repositories like MetaboLights, ensuring anonymization and informed consent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.